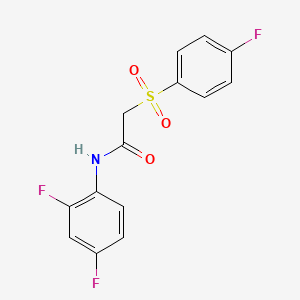

N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of both fluorine atoms and a sulfonyl group, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-difluoroaniline and 4-fluorobenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

Procedure: The 2,4-difluoroaniline is first dissolved in the solvent, followed by the addition of triethylamine. The 4-fluorobenzenesulfonyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C). The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The sulfonyl group plays a crucial role in its reactivity and stability, allowing it to modulate biological pathways effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,4-difluorophenyl)-2-(4-chlorobenzenesulfonyl)acetamide

- N-(2,4-difluorophenyl)-2-(4-bromobenzenesulfonyl)acetamide

- N-(2,4-difluorophenyl)-2-(4-methylbenzenesulfonyl)acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity. The combination of fluorine and sulfonyl groups provides a distinct profile that differentiates it from other similar compounds.

Biologische Aktivität

N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C13H10F3N1O2S1. It features a difluorophenyl moiety and a sulfonamide group, which are critical for its biological interactions. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases, including Raf kinase, which plays a crucial role in cell signaling pathways related to cancer progression. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

- Antiviral Activity : Preliminary studies suggest that similar compounds may exhibit antiviral properties by disrupting viral replication processes. This includes potential effects against Hepatitis B Virus (HBV) through capsid assembly interference .

- Interaction with Receptors : The compound may modulate neurotransmitter receptors or enzymes involved in various metabolic pathways, impacting physiological functions such as mood regulation and pain perception .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

-

Anticancer Activity : In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines. For instance, it showed significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 5.2 HeLa (Cervical Cancer) 6.8 A549 (Lung Cancer) 7.5 - Antiviral Activity : Research on related compounds has indicated potential efficacy against HBV. The mechanism involves disruption of viral capsid assembly, leading to decreased viral load in infected cells.

- Neuropharmacological Effects : Animal studies have suggested that the compound may have anxiolytic effects, potentially through modulation of GABAergic neurotransmission.

Case Studies

A notable case study involved a series of experiments where this compound was administered to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to controls, corroborating its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-2-(4-fluorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3S/c15-9-1-4-11(5-2-9)22(20,21)8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRLPTBVNYPOQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.